molecular formula C10H22Cl2N2O B13345996 4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride

4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride

Katalognummer: B13345996
Molekulargewicht: 257.20 g/mol
InChI-Schlüssel: JUTHWQVKUQOGQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride is a chemical compound that features a piperidine ring and a pyrrolidine ring These structures are significant in medicinal chemistry due to their presence in various bioactive molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride typically involves multiple steps. One common method starts with the preparation of the piperidine and pyrrolidine precursors. These precursors undergo a series of reactions, including alkylation, reduction, and cyclization, to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as lithium aluminum hydride for reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Wirkmechanismus

The mechanism of action of 4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-methyl-4-(pyrrolidin-3-yloxy)piperidine dihydrochloride
  • 3-Pyrrolidinol

Uniqueness

4-(4-Methylpiperidin-1-yl)pyrrolidin-3-ol dihydrochloride is unique due to its specific combination of piperidine and pyrrolidine rings. This structure provides distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may offer different binding affinities, solubility profiles, and reactivity, which can be advantageous in specific contexts .

Eigenschaften

Molekularformel

C10H22Cl2N2O

Molekulargewicht

257.20 g/mol

IUPAC-Name

4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C10H20N2O.2ClH/c1-8-2-4-12(5-3-8)9-6-11-7-10(9)13;;/h8-11,13H,2-7H2,1H3;2*1H

InChI-Schlüssel

JUTHWQVKUQOGQF-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2CNCC2O.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.